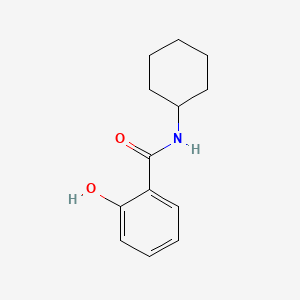
(2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-YL)prop-2-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-YL)prop-2-EN-1-one is a complex organic molecule characterized by its unique structure, which includes a hydroxy-methoxyphenyl group and a tetrahydro-benzodioxocin group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-YL)prop-2-EN-1-one typically involves multiple steps:
-
Formation of the Hydroxy-Methoxyphenyl Group: : This step involves the introduction of hydroxy and methoxy groups onto a phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as methanol and hydroxylamine.
-
Construction of the Tetrahydro-Benzodioxocin Ring: : The formation of the tetrahydro-benzodioxocin ring can be accomplished through a cyclization reaction. This often involves the use of dihydroxybenzene derivatives and appropriate catalysts to facilitate the ring closure.
-
Coupling of the Two Fragments: : The final step involves the coupling of the hydroxy-methoxyphenyl group with the tetrahydro-benzodioxocin ring. This can be achieved through a condensation reaction, often using reagents such as aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as halogens and nitrating agents are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Formation of quinones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Introduction of halogens, nitro groups, or other functional groups
科学的研究の応用
Chemistry
In chemistry, (2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-YL)prop-2-EN-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-YL)prop-2-EN-1-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may interact with cellular receptors to modulate signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-EN-1-one: Lacks the tetrahydro-benzodioxocin ring, making it less complex.
(2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(2,3-dihydrobenzofuran-5-YL)prop-2-EN-1-one: Contains a dihydrobenzofuran ring instead of the tetrahydro-benzodioxocin ring.
Uniqueness
The presence of the tetrahydro-benzodioxocin ring in (2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-YL)prop-2-EN-1-one distinguishes it from similar compounds. This unique structural feature may confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H20O5 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20O5/c1-23-15-6-7-16(18(22)13-15)17(21)8-4-14-5-9-19-20(12-14)25-11-3-2-10-24-19/h4-9,12-13,22H,2-3,10-11H2,1H3/b8-4+ |
InChIキー |
HPOZTVDYTCWOGL-XBXARRHUSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCCCCO3)O |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCCCCO3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,4-dimethylphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11981785.png)
![N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B11981789.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11981797.png)
![9-Bromo-2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11981799.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B11981804.png)


![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11981822.png)
![Methyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11981829.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11981833.png)
![5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11981839.png)

